Allosteric Binding Affinity vs. Functional Inhibition: Distinctive Mechanism of Action
NCT-504 demonstrates a marked difference between binding affinity (Kd) and functional inhibition (IC50), a hallmark of allosteric inhibitors. In the DiscoverX binding assay, NCT-504 binds to PIP4Kγ with a Kd of 354 nM [1]. In contrast, in a reconstituted enzymatic assay using full-length PIP4Kγ and PI5P substrate, it inhibits enzyme activity with an IC50 of 15.8 μM [2]. This disparity confirms allosteric modulation and distinguishes NCT-504 from orthosteric ATP-competitive inhibitors.
| Evidence Dimension | Potency (Binding vs. Functional) |
|---|---|
| Target Compound Data | Kd = 354 nM; IC50 = 15.8 μM |
| Comparator Or Baseline | Orthosteric inhibitors (e.g., typical ATP-competitive kinase inhibitors) would show similar Kd and IC50 values |
| Quantified Difference | ~45-fold difference between binding and functional inhibition |
| Conditions | DiscoverX binding assay vs. enzymatic assay with PI5P substrate |
Why This Matters
This unique allosteric mechanism reduces the likelihood of off-target effects from ATP-binding site inhibition and offers a distinct chemical biology tool for probing PIP4Kγ function.
- [1] Al-Ramahi I, Giridharan SSP, Chen YC, et al. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein. eLife. 2017;6:e29123. View Source
- [2] Al-Ramahi I, Giridharan SSP, Chen YC, et al. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein. eLife. 2017;6:e29123. View Source
